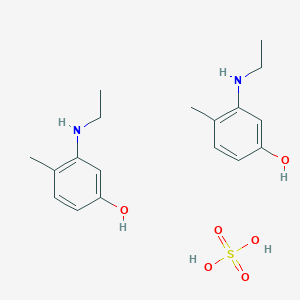

3-Ethylamino-p-cresol sulfate

Description

Properties

CAS No. |

68239-79-2 |

|---|---|

Molecular Formula |

C18H28N2O6S |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

3-(ethylamino)-4-methylphenol;sulfuric acid |

InChI |

InChI=1S/2C9H13NO.H2O4S/c2*1-3-10-9-6-8(11)5-4-7(9)2;1-5(2,3)4/h2*4-6,10-11H,3H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

GGPJLVOSJQOJSN-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)O)C.CCNC1=C(C=CC(=C1)O)C.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethylamino P Cresol Sulfate and Its Precursors

Established Chemical Synthesis Pathways for 3-Ethylamino-p-cresol

The manufacturing process for 3-Ethylamino-p-cresol is a well-established route in industrial chemistry, primarily involving the ethylation of an aromatic amine, followed by sulfonation, alkali fusion, and purification.

Alkylation and Sulfonation Strategies

The synthesis typically commences with o-toluidine (B26562) as the starting material. The first key step is N-alkylation, where an ethyl group is introduced to the amino group of o-toluidine, yielding N-ethyl-o-toluidine. This electrophilic substitution reaction is a fundamental process in the synthesis of many industrial chemicals. nih.gov

Following alkylation, the intermediate undergoes sulfonation. This is an electrophilic aromatic substitution reaction where a sulfonic acid group (-SO3H) is introduced onto the aromatic ring. Fuming sulfuric acid (oleum) is commonly employed as the sulfonating agent. google.com The sulfonation of phenolic compounds is a well-documented process, with the position of substitution being influenced by the existing groups on the ring and reaction conditions such as temperature. biosynth.com In the case of N-ethyl-o-toluidine, the sulfonation sets the stage for the subsequent introduction of a hydroxyl group at a specific position.

Alkali Fusion Processes and Optimization

The sulfonated intermediate is then subjected to alkali fusion, a critical step that replaces the sulfonic acid group with a hydroxyl group. This reaction is typically carried out at high temperatures, ranging from 245 to 255°C, using a mixture of sodium hydroxide (B78521) and potassium hydroxide. researchgate.netgoogle.com The reaction can take a significant amount of time, with some processes reporting reaction times of 55 to 65 hours. researchgate.netgoogle.com

| Parameter | Conventional Process | Optimized Process |

| Reaction Mass Volume Ratio | ~50% | 70-80% |

| Alkali Fusion Kettle L/D Ratio | 1.2:1 | 1.25-1.35:1 |

| Synthesis Temperature | ~300°C | 245-250°C |

| Reported Conversion Efficiency | ~50% | Increased |

Distillation and Purification Techniques

After the alkali fusion reaction is complete, the resulting crude product is neutralized with an acid, such as hydrochloric acid. researchgate.netgoogle.com The final step in obtaining pure 3-Ethylamino-p-cresol is distillation. google.com Underpressure distillation is employed to separate the desired product from byproducts and unreacted materials, yielding a purified compound with a melting point of approximately 84°C. google.com

Synthetic Routes to 3-Ethylamino-p-cresol Sulfate (B86663)

The conversion of 3-Ethylamino-p-cresol to its sulfate salt involves a direct sulfation of the phenolic hydroxyl group.

Sulfation Reactions and Mechanisms

The synthesis of aryl sulfates from phenols is a common transformation in organic chemistry. A prevalent method involves the use of sulfur trioxide complexes, such as a sulfur trioxide-pyridine complex (SO3·pyridine). nih.gov This reagent is effective for the sulfation of various phenolic compounds. nih.gov The reaction mechanism involves the electrophilic attack of the sulfur trioxide on the oxygen atom of the phenolic hydroxyl group.

The general reaction is as follows: Ar-OH + SO3·Pyridine → Ar-O-SO3H + Pyridine

In the context of 3-Ethylamino-p-cresol, the reaction would proceed by treating the phenolic precursor with the SO3·pyridine complex in a suitable solvent, such as acetonitrile (B52724), often at elevated temperatures. nih.gov

Another approach for the synthesis of aryl sulfates is the use of chlorosulfonic acid or its derivatives. acs.orgresearchgate.net This method also achieves the sulfation of the phenolic hydroxyl group.

Salt Formation Chemistry

Following the sulfation reaction, the resulting aryl sulfuric acid is typically converted to a more stable salt form. This is often achieved by adding a base. For instance, after the sulfation of phenolic acids with an SO3·pyridine complex, tributylamine (B1682462) can be added to form the crude tributylammonium (B8510715) salt. nih.gov This salt can then be converted to the desired sodium salt by treatment with sodium 2-ethylhexanoate. nih.gov

In the case of 3-Ethylamino-p-cresol sulfate, the final product is often isolated as a salt, with the chemical formula for the sulfate salt (2:1) being (C9H12NO)2·H2SO4. chemspider.com The formation of a stable salt is crucial for the handling, storage, and subsequent use of the compound. The choice of the counter-ion (e.g., sodium, potassium) can be influenced by the desired physical properties of the final product. isotope.comcaymanchem.com

Novel Synthetic Approaches and Optimization

Advances in the synthesis of 3-Ethylamino-p-cresol focus on improving reaction efficiency, yield, and safety through catalyst development and the fine-tuning of process parameters.

Catalysis is central to the synthesis of 3-Ethylamino-p-cresol and its precursors. In the alkylation of o-toluidine with ethanol, sulfuric acid is traditionally used as a catalyst. google.com For the alternative route, the reaction of ethylamine (B1201723) with p-cresol (B1678582) may be facilitated by an acidic catalyst. biosynth.com

Broader research into related chemical transformations informs potential catalytic advancements. For instance, the alkylation of phenols to produce cresols is effectively carried out over solid acid catalysts like magnesium oxide or alumina (B75360) at temperatures exceeding 300°C. wikipedia.org Zeolites, such as HBEA and HY, have also demonstrated high activity in promoting the C-alkylation of phenol (B47542) to form cresols, benefiting from the presence of both strong Lewis and Brönsted acid sites. researchgate.net The development of mesoporous solid bases represents another frontier, offering advantages in mass transport and ease of separation for various chemical syntheses. researchgate.net Furthermore, research into non-noble metal catalysts, including manganese and iron complexes, for aromatic oxidation highlights a move towards more sustainable and efficient catalytic systems for modifying aromatic rings, a core process in precursor synthesis. uu.nl

The optimization of reaction conditions is critical for maximizing product yield and purity. In the synthesis of 3-Ethylamino-p-cresol via the o-toluidine route, the alkali fusion step has been a key target for optimization. A Chinese patent describes a method to improve the conversion rate by modifying the physical and operational parameters of the reaction vessel. google.com This includes increasing the material charge to occupy 70-80% of the alkali fusion kettle's volume and specifying an optimal length-to-diameter ratio for the kettle itself (1.25-1.35:1). google.com

The synthesis temperature for this critical hydroxylation step is tightly controlled within a range of 245°C to 255°C. google.comgoogle.com Such optimization prevents the local overheating of reactants, which can lead to an increase in side reactions and a lower conversion efficiency. google.com

Methodologies like Response Surface Methodology (RSM) and factorial experimental designs are systematically employed to model and optimize the effects of multiple variables, such as temperature, reactant concentrations, and pH, on reaction outcomes. mdpi.comresearchgate.net For example, in the oxidation of p-cresol, a precursor, a factorial design was used to investigate variables including temperature, stoichiometric ratios, and air flowrate to maximize degradation and conversion. mdpi.com

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Synthesis Temperature | 245-250 °C | Ensures optimal reaction rate while minimizing side reactions. |

| Reaction Mass Volume Ratio | 70-80% of kettle volume | Improves mixing and heat-transfer effects. |

| Alkali Fusion Kettle L/D Ratio | (1.25-1.35) : 1 | Enhances mixing efficiency and uniform heating. |

The synthesis of 3-(Ethylamino)-p-cresol can be achieved through a chelate ring synthesis pathway. biosynth.com This method involves the reaction of ethylamine with p-cresol. biosynth.com While detailed mechanisms for this specific reaction are not extensively published, related research shows that derivatives of p-cresol can be used in the synthesis of photoactive complexes where the formation of 5,5-chelates occurs. uconn.edu The broader field of chelate chemistry involves the synthesis of bifunctional chelators, which are molecules capable of binding to a metal ion while also possessing a functional group for conjugation to another molecule, demonstrating the versatility of chelation in synthetic chemistry. google.com

Process Parameter Optimization (e.g., temperature, reactant ratios, solvent effects)

Precursor Chemical Transformations (e.g., o-toluidine derivatives, cresol (B1669610) derivatives)

The primary precursors to 3-Ethylamino-p-cresol, o-toluidine and p-cresol, are versatile industrial chemicals that undergo a variety of transformations to produce a wide range of derivatives.

o-Toluidine is produced on an industrial scale by the nitration of toluene (B28343), which yields a mixture of nitrotoluene isomers, followed by the separation and subsequent hydrogenation of the 2-nitrotoluene (B74249) isomer. wikipedia.orgatamanchemicals.com It serves as a starting material for numerous chemical products.

Key transformations include:

Alkylation: As seen in the synthesis of 3-Ethylamino-p-cresol, the amino group can be alkylated. N-ethyl-o-toluidine is a major intermediate. google.com

Diazotization: Conversion of the amino group into a diazonium salt provides a gateway to a variety of functional groups. This allows for the synthesis of 2-bromo-, 2-cyano-, and 2-chlorotoluene. wikipedia.orgatamanchemicals.com

N-Acetylation: Protection or modification of the amino group via N-acetylation is a common transformation. wikipedia.org

Nitration: Under specific conditions, o-toluidine can be nitrated to produce compounds like p-nitro-o-toluidine, a process that involves amino protection, nitration with nitric acid, and subsequent hydrolysis. google.com

Polymerization: o-Toluidine can undergo chemical oxidative polymerization to form poly(o-toluidine), a conductive polymer with applications in electronics and as a corrosion inhibitor. atamanchemicals.comscielo.brijraw.com

| Reactant | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| o-Toluidine | Ethanol, Sulfuric Acid | N-ethyl-o-toluidine | google.com |

| o-Toluidine | Diazonium salt formation | 2-bromo-, 2-cyano-, 2-chlorotoluene | wikipedia.orgatamanchemicals.com |

| o-Toluidine | Acetic anhydride (B1165640), Nitric acid, Hydrolysis | p-nitro-o-toluidine | google.com |

| o-Toluidine | Ammonium (B1175870) persulfate, HCl | Poly(o-toluidine) | scielo.brijraw.com |

Cresols are obtained either by extraction from coal tar or through synthetic routes, such as the methylation of phenol with methanol (B129727) over a solid acid catalyst. wikipedia.org p-Cresol, in particular, is a precursor for various fine chemicals. wikipedia.orgresearchgate.net

Key transformations include:

Amination: As mentioned, p-cresol can react with ethylamine to form 3-(Ethylamino)-p-cresol. biosynth.com

Oxidation: p-Cresol can be oxidized in advanced oxidation processes. mdpi.com This transformation is relevant for both synthesis and environmental remediation.

Halogenation and Alkoxylation: p-Cresol can be converted into valuable compounds like vanillin. This process involves steps such as halogenation to create 2-halo-4-methylphenol, followed by an alkoxylation reaction. google.com

Photochemical Reactions: Certain aminomethyl p-cresol derivatives undergo photodeamination reactions to form quinone methides, which are reactive intermediates used in further synthesis. researchgate.net

Sulfonation: The sulfonation of toluene is another industrial route to produce cresols. acs.org

| Reactant | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| p-Cresol | Ethylamine, Acidic catalyst | 3-(Ethylamino)-p-cresol | biosynth.com |

| p-Cresol | Halogen, Metal alkyl, O₂, Catalyst | Vanillin and analogs | google.com |

| p-Cresol derivatives | UV light | Quinone methides | researchgate.net |

Chemical Reactivity and Transformation Studies of 3 Ethylamino P Cresol Sulfate

Reaction Mechanisms and Pathways

The transformation of 3-Ethylamino-p-cresol sulfate (B86663) is governed by mechanisms typical for substituted phenols and aromatic amines.

The chemical nature of 3-Ethylamino-p-cresol allows it to participate in both nucleophilic and electrophilic reactions. The ethylamino group, with its lone pair of electrons on the nitrogen atom, serves as a primary nucleophilic site. It can react with various electrophiles in reactions such as alkylation or acylation.

Conversely, the aromatic ring is highly activated towards electrophilic substitution. This is due to the strong electron-donating and ortho-, para-directing effects of both the hydroxyl (-OH) and ethylamino (-NHC₂H₅) groups. Potential electrophilic substitution reactions include halogenation and nitration, primarily at the positions ortho to the activating groups. ambeed.com

The structure of 3-Ethylamino-p-cresol sulfate suggests a susceptibility to radical-mediated transformations. Phenolic compounds and aromatic amines are known to react with free radicals, particularly highly reactive species like the hydroxyl radical (•OH). The electron-donating nature of the ethylamino and hydroxyl substituents on the phenyl ring can increase the rate of reaction with such radicals. researchgate.net These reactions typically proceed via hydrogen atom abstraction from the phenolic hydroxyl or ethylamino group, or by radical addition to the activated aromatic ring, leading to the formation of various transformation products.

As a salt, this compound readily dissociates in polar solvents like water. The primary process upon dissolution is solvolysis, where the salt separates into two protonated 3-ethylamino-p-cresol cations ([C₉H₁₄NO]⁺) and one sulfate anion ([SO₄]²⁻). chemspider.comnih.gov

While the compound is a salt, the hydrolysis of a related hypothetical compound, the sulfate ester (3-ethylamino-4-methylphenyl sulfate), would proceed differently. Such a reaction would involve the nucleophilic attack of water or a hydroxide (B78521) ion on the sulfur atom, leading to the cleavage of the sulfur-oxygen (S-O) ester bond. This would yield 3-ethylamino-p-cresol and a sulfate or bisulfate ion. This type of hydrolysis is analogous to the cleavage of other organosulfate esters.

Radical-Mediated Transformations

Oxidation and Reduction Chemistry

The redox behavior of the compound is dominated by the easily oxidizable phenol (B47542) and secondary amine functionalities.

Specific redox potential data for this compound are not extensively documented in scientific literature. However, the potentials can be inferred from data on similar compounds. Phenols and aromatic amines are known reductants, meaning they are readily oxidized. nist.gov The oxidation process typically involves the transfer of one or two electrons, often coupled with proton transfer, to form phenoxyl radicals or quinone-imine type structures.

The kinetics of these redox reactions are influenced by several factors, including the pH of the medium, the concentration of the reactants, and the specific nature of the oxidizing or reducing agent involved. For instance, oxidation is generally more facile under basic conditions where the phenoxide anion is formed.

Table 1: Representative Redox Potentials for Related Functional Groups

| Couple (Oxidized Form / Reduced Form) | E° (V) vs. NHE | pH |

| Phenoxyl radical / Phenol | ~0.9 | 7 |

| Aniline radical cation / Aniline | ~1.0 | 7 |

Note: Values are approximate and serve as a general reference for the compound's functional groups. Specific potentials for this compound may vary.

Research on the precursor compound, 3-Ethylamino-p-cresol, indicates it may function as a peroxide and hydroxyl group donor. biosynth.com The ability to act as a hydroxyl group donor is characteristic of phenols, which can donate their proton in acid-base reactions or participate in etherification. The reported function as a peroxide donor is a more specialized reactivity, potentially occurring under specific catalytic conditions. biosynth.com

Table 2: Reported Donor Capabilities of 3-Ethylamino-p-cresol

| Donor Function | Description | Source |

| Hydroxyl Group Donor | The phenolic -OH group can be donated, a typical reaction for phenols. | biosynth.com |

| Peroxide Donor | The molecule may act as a donor of a peroxide group, potentially facilitated by an acidic catalyst at the C3 position. | biosynth.com |

Redox Potentials and Reaction Kinetics

Derivatization Strategies for Structural Modification and Analysis

Derivatization is a chemical process used to convert a compound into a product of similar structure, called a derivative. This is often done to enhance the volatility, stability, or detectability of the original compound for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS). gcms.cznih.gov For a molecule like this compound, which contains secondary amine, aromatic, and sulfate functional groups, several derivatization strategies can be theorized. nih.govnih.gov These reactions would primarily target the active hydrogen on the secondary amine.

Silylation Approaches

Silylation is the replacement of an active hydrogen atom with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This process is widely used to increase the volatility of polar compounds like amines and phenols for GC-MS analysis. nih.gov The secondary amine group (-NH) in this compound would be the primary target for silylation.

Common silylating agents include hexamethyldisilazane (B44280) (HMDS), trimethylchlorosilane (TMCS), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net The reaction with the secondary amine of this compound would proceed by replacing the hydrogen atom with a TMS group. For instance, reacting the compound with a silylating agent like BSTFA, often in a suitable solvent and sometimes with gentle heating, would yield the N-trimethylsilyl derivative. researchgate.net The general reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides, but powerful silylating agents can effectively derivatize amines. researchgate.net

Given the structure, the reaction would likely occur as follows:

This compound + Silylating Agent (e.g., BSTFA) → 3-(N-trimethylsilylethylamino)-p-cresol sulfate

This derivatization would decrease the polarity of the molecule, making it more amenable to GC-MS analysis. The choice of reagent and reaction conditions would be critical to ensure complete derivatization without unwanted side reactions. nih.gov

| Silylating Agent | Abbreviation | Typical Target Groups | Byproducts |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary and secondary amines, hydroxyl groups | N-methyltrifluoroacetamide |

| Hexamethyldisilazane | HMDS | Alcohols, amines, phenols (often with catalyst) | Ammonia |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other agents | HCl |

Acylation Reactions

Acylation involves introducing an acyl group (R-C=O) into a molecule, typically by reacting it with an acyl halide or anhydride (B1165640). researchgate.net This is another common derivatization technique for compounds containing hydroxyl, thiol, and amino groups. gcms.czresearchgate.net For this compound, the secondary amine is the most probable site for acylation.

Perfluoroacyl reagents, such as trifluoroacetic anhydride (TFAA), are particularly effective as they produce highly volatile and electron-capturing derivatives, enhancing detection by GC with an electron capture detector (ECD). gcms.cz The reaction involves the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent, leading to the formation of an N-acyl derivative (an amide). researchgate.net

The reaction would be:

This compound + Acylating Agent (e.g., TFAA) → 3-(N-trifluoroacetylethylamino)-p-cresol sulfate

This derivatization protects the active hydrogen of the amine, reduces polarity, and improves chromatographic behavior. gcms.cz Dansyl chloride, another type of acylating agent, is also frequently used to derivatize phenols and amines for enhanced detection in liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.netirsst.qc.ca Studies on p-cresol (B1678582) have successfully used dansyl chloride for derivatization prior to analysis. researchgate.netirsst.qc.ca A similar approach could be applied to this compound, targeting the secondary amine.

| Acylating Agent | Abbreviation | Derivative Formed | Key Advantages |

|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetamide | Highly volatile, excellent for GC-ECD analysis. gcms.cz |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionamide | Similar to TFAA, produces stable and volatile derivatives. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyramide | Excellent for trace analysis with ECD. |

| Dansyl Chloride | - | Dansyl-amide | Enhances fluorescence and MS/MS detectability. researchgate.netirsst.qc.ca |

Functional Group Interconversions

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.eduvanderbilt.edu While often used in synthesis, FGI principles can be applied to derivatization. For this compound, the most relevant interconversions would involve reactions of the secondary amine or potential cleavage of the sulfate ester.

The secondary amine could, for instance, be converted to other functionalities. However, a more analytically relevant transformation might involve the hydrolysis of the sulfate group. The sulfate ester linkage in aromatic sulfates like p-cresol sulfate can be cleaved under acidic conditions to yield the parent phenol. brieflands.com A similar acid-catalyzed hydrolysis could convert this compound back to its precursor, 3-Ethylamino-p-cresol. brieflands.com

The reaction is:

This compound + H₂O (in acid) → 3-Ethylamino-p-cresol + H₂SO₄

Advanced Analytical and Spectroscopic Characterization Techniques for 3 Ethylamino P Cresol Sulfate

Chromatographic Separation Methodologies

Chromatography is the cornerstone for isolating 3-Ethylamino-p-cresol sulfate (B86663) from complex mixtures, a necessary prerequisite for accurate characterization and quantification. The selection of a specific chromatographic technique depends on the analyte's physicochemical properties and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like 3-Ethylamino-p-cresol sulfate. Methods developed for the related uremic toxin, p-cresol (B1678582) sulfate, provide a strong foundation for its analysis. researchgate.netigminresearch.com Typically, reversed-phase HPLC is employed, utilizing a C18 column to separate the compound from other matrix components based on hydrophobicity. igminresearch.com

The mobile phase often consists of a mixture of an aqueous buffer (such as formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a wide range of polarities. Detection is often achieved using UV absorbance, although coupling with mass spectrometry provides far greater sensitivity and specificity. igminresearch.com For the parent compound, 3-Ethylamino-p-cresol, analytical data from HPLC is available, suggesting that similar column and solvent systems would be effective for its sulfated form. bldpharm.comambeed.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, this compound, being a polar and non-volatile salt, is not directly amenable to GC analysis. Therefore, its application requires a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. This process can be complex and may introduce variability.

For the related compound p-cresol, GC-Mass Spectrometry (GC-MS) methods have been successfully developed and are used for its measurement in biological samples like serum. nih.gov These methods often involve hydrolysis of the conjugated metabolites (sulfate and glucuronide) back to p-cresol, followed by derivatization before injection into the GC system. nih.gov The separation of cresol (B1669610) isomers (o-, m-, and p-cresol), which can be challenging, has been achieved using specific GC columns, such as those with a polyethylene (B3416737) glycol (WAX) stationary phase, demonstrating the high resolving power of the technique when optimized. gcms.cz

Ultra-High Performance Liquid Chromatography (UHPLC) Developments

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. These improvements are achieved by using columns packed with smaller particles (typically sub-2 µm). The application of UHPLC is particularly advantageous for analyzing complex biological or environmental samples where numerous compounds are present. researchgate.netscispace.com

For instance, UHPLC coupled with high-resolution mass spectrometry (qTOF-MS) has been used to tentatively identify unknown contaminants in food contact materials, including compounds structurally related to this compound. scispace.com Furthermore, robust UPLC-MS/MS methods have been validated for the quantification of uremic toxins, including p-cresol sulfate, in various biological fluids. researchgate.net These established methods demonstrate the suitability and superiority of UHPLC for the sensitive and high-throughput analysis of this class of compounds.

Table 1: Overview of Chromatographic Methodologies

| Technique | Applicability to this compound | Key Considerations | Relevant Findings for Related Compounds |

|---|---|---|---|

| HPLC | High | Direct analysis is feasible. Reversed-phase C18 columns are common. igminresearch.com | Used for routine analysis of p-cresol sulfate in biological fluids. researchgate.net |

| GC | Low | Requires chemical derivatization to increase volatility. | GC-MS is used for p-cresol after hydrolysis of conjugates. nih.gov Specific columns can resolve isomers. gcms.cz |

| UHPLC | High | Offers faster analysis and higher resolution than HPLC. researchgate.net | UHPLC-MS/MS methods are validated for sensitive quantification of p-cresol sulfate. researchgate.netscispace.com |

Mass Spectrometry (MS) Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of analytes. When coupled with a chromatographic separation technique, it provides unparalleled specificity and is the gold standard for bioanalysis.

LC-MS and LC-MS/MS Method Development

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the analysis of this compound. Numerous LC-MS/MS methods have been developed and validated for the parent compound, p-cresol, and its sulfate conjugate in biological matrices like plasma, serum, and saliva. researchgate.netnih.govscilit.com

Method development typically involves optimizing several key stages:

Sample Preparation: This often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant for analysis. researchgate.net

Chromatographic Separation: A UHPLC or HPLC system is used to separate the target analyte from isomers and other matrix components before it enters the mass spectrometer. researchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This two-stage filtering process provides exceptional selectivity and sensitivity. igminresearch.com

For challenging analyses, derivatization with reagents like dansyl chloride has been used to enhance the ionization efficiency and sensitivity for p-cresol, allowing for detection at very low concentrations. researchgate.netnih.gov

Table 2: Selected LC-MS/MS Method Parameters for p-Cresol Sulfate Analysis

| Matrix | Sample Preparation | Chromatography | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| Serum | Acetonitrile protein extraction | HPLC-MS/MS | Triple Quadrupole | Established a rapid method for determining p-cresol sulfate in patients. | researchgate.net |

| Plasma | Derivatization with dansyl chloride | LC-MS/MS | Not specified | Derivatization improved the analysis and allowed for low detection limits. | nih.gov |

| Saliva | Not specified | LC-MS/MS | Not specified | Validated a quantitative method for p-cresol sulfate in a non-invasive matrix. | scilit.com |

| Plasma | Not specified | UPLC-MS/MS | Triple Quadrupole | A robust method for quantifying 15 different uremic toxins, including p-cresol sulfate. | researchgate.net |

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for converting the analyte from the liquid phase into gas-phase ions that can be analyzed by the mass spectrometer. The two most common techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, thermally labile, and large molecules. uni-rostock.de It works by applying a high voltage to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected and directed into the mass spectrometer. uni-rostock.de Given that this compound is a polar, ionic compound, ESI is the most suitable ionization method. It typically operates in negative ion mode to detect the deprotonated molecule or the sulfate anion itself.

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are not easily ionized by ESI. In APCI, the liquid eluent from the chromatograph is vaporized in a heated tube. A corona discharge then creates reactant ions from the mobile phase, which in turn ionize the analyte molecules through chemical reactions. While APCI could potentially be used, ESI is generally preferred for pre-charged and highly polar molecules like sulfates. nih.gov Studies comparing ionization techniques have often found ESI to provide the best sensitivity for this class of compounds. nih.gov

Fragment Ion Analysis and Pathway Elucidation

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of compounds like this compound. The analysis of fragment ions provides a fingerprint of the molecule, allowing for confirmation of its structure and the elucidation of its fragmentation pathways under specific ionization conditions.

In tandem mass spectrometry, the parent molecule is first ionized and selected, then subjected to collision-induced dissociation (CID) to generate fragment ions. For sulfated compounds, characteristic fragmentation patterns are often observed. While specific fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the analysis of closely related structures, such as p-cresyl sulfate (pCS). mdpi.com

Analysis of pCS shows two primary fragmentation pathways under negative ion electrospray ionization: the loss of the sulfur trioxide group (SO₃) and the cleavage of the sulfate ester bond to yield a deprotonated cresol. mdpi.com These pathways generate characteristic ions at m/z 80 (representing SO₃⁻●) and m/z 107 (representing deprotonated p-cresol). mdpi.comresearchgate.net The two isomers, p-cresyl sulfate and 2-hydroxy-5-methylbenzenesulfonic acid, can be indistinguishable by their fragmentation patterns alone, though their ionization yields may differ. mdpi.com

Applying these principles to this compound (molecular weight of the free acid form of the organic moiety: 151.21 g/mol ), the following fragmentation pattern can be anticipated. biosynth.comsigmaaldrich.com The precursor ion in negative mode would be [M-H]⁻.

Table 1: Predicted Fragment Ions of this compound in Negative Ion MS/MS

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Loss |

|---|---|---|

| 230.06 | 150.09 | Loss of sulfur trioxide (SO₃) |

Note: The m/z values are theoretical and based on the monoisotopic mass of the most common isotopes.

The elucidation of these pathways is critical for the unambiguous identification of this compound in complex biological or environmental matrices, distinguishing it from potential isomers or related metabolites.

Spectroscopic Analysis Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The substituted benzene (B151609) ring in this compound acts as a primary chromophore.

The positions of the absorption maxima (λmax) are influenced by the substituents on the benzene ring. The hydroxyl (-OH), ethylamino (-NHCH₂CH₃), and methyl (-CH₃) groups on the cresol structure all act as auxochromes, which can modify the λmax and the intensity of the absorption. The sulfate group (-OSO₃H) itself is not a significant chromophore in the 200-800 nm range.

Studies on related cresol isomers show distinct absorption maxima. For example, o-cresol (B1677501), m-cresol, and p-cresol exhibit absorption maxima at 280 nm, 272 nm, and 278 nm, respectively. chemijournal.com The presence of the ethylamino group in this compound is expected to cause a bathochromic (red) shift to a longer wavelength compared to p-cresol, due to the strong electron-donating nature of the amino group. The exact λmax would need to be determined experimentally in a specific solvent.

Table 2: UV Absorption Maxima for Cresol Isomers

| Compound | Absorption Maxima (λmax) | Reference |

|---|---|---|

| o-Cresol | 280 nm | chemijournal.com |

| m-Cresol | 272 nm | chemijournal.com |

| p-Cresol | 278 nm | chemijournal.com |

Note: The solvent can significantly influence the absorption maxima.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum. For this compound, the spectrum would be expected to show absorptions corresponding to its various structural components.

Key expected absorptions include a broad band for the O-H stretch of the phenolic hydroxyl group (if not sulfated) and an N-H stretch from the secondary amine. The aromatic ring will show C-H stretching absorptions above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region. The most characteristic peaks for the sulfate group would be the strong, broad S=O stretching absorptions, typically found in the 1200-1100 cm⁻¹ region, and S-O stretching absorptions around 1000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3500-3300 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | 3000-2850 |

| C=C (aromatic ring) | Stretch | 1600-1450 |

| S=O (sulfate) | Asymmetric & Symmetric Stretch | 1200-1100 (Strong, Broad) |

| C-O (aryl ether-like) | Stretch | 1260-1200 |

| S-O (sulfate) | Stretch | ~1000 |

Note: These are general ranges. The exact position and intensity of peaks can be influenced by the molecular environment and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework. Both ¹H NMR and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Aromatic Protons: The protons on the benzene ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (e.g., singlets, doublets) would confirm their positions relative to each other and the other substituents.

Ethyl Group Protons: The ethylamino group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons coupled to the methylene protons.

Methyl Group Proton: The methyl group attached to the aromatic ring would appear as a singlet, likely in the 2.0-2.5 ppm range.

N-H Proton: The proton on the nitrogen atom would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

Table 4: Predicted ¹H NMR Chemical Shifts for 3-Ethylamino-p-cresol (Parent Compound)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (Aromatic) | 6.5 - 7.5 | Multiplet/Doublets |

| -NH- | Variable (e.g., 3.5-4.5) | Broad Singlet |

| -CH₂- (Ethyl) | ~3.1 | Quartet (q) |

| Ar-CH₃ | ~2.2 | Singlet (s) |

Note: Data is predicted based on values for similar structures like o-cresol and p-cresol. nih.govresearchgate.net The presence of the sulfate group would cause shifts in the aromatic proton signals compared to the non-sulfated parent compound.

¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Atomic Absorption Spectroscopy (AAS)

Atomic Absorption Spectroscopy (AAS) is a technique used to determine the concentration of specific metal elements in a sample. It is not used for the direct analysis of organic molecules like this compound. However, it can be employed for the indirect quantification of the sulfate moiety.

The principle of indirect analysis involves reacting the sulfate ion with a known quantity of a metal cation that forms an insoluble precipitate. jst.go.jptennessee.edu Barium (Ba²⁺) is commonly used for this purpose, as barium sulfate (BaSO₄) is highly insoluble.

The general procedure is as follows:

A sample containing this compound is treated to liberate the sulfate ion (SO₄²⁻), if necessary.

A known excess amount of a barium chloride solution is added to the sample, causing the quantitative precipitation of barium sulfate.

The precipitate is removed by filtration or centrifugation.

The concentration of the remaining, unreacted barium in the supernatant is measured using AAS.

By subtracting the final concentration of barium from the initial concentration, the amount of barium that precipitated can be calculated, which is stoichiometrically related to the amount of sulfate in the original sample.

Alternatively, the precipitate itself can be isolated, washed, and re-dissolved in a suitable agent, and the concentration of the metal in this new solution can be determined. jst.go.jp This method is particularly useful for colored solutions where spectrophotometric methods might fail. jst.go.jp

Table 5: Summary of Indirect Sulfate Analysis by AAS

| Step | Description | Purpose |

|---|---|---|

| 1. Precipitation | Addition of excess BaCl₂ to the sample. | To form insoluble BaSO₄ precipitate. |

| 2. Separation | Filtration or centrifugation of the mixture. | To separate the BaSO₄ precipitate from the solution. |

| 3. Measurement | AAS analysis of the supernatant. | To determine the concentration of unreacted Ba²⁺. |

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. The separation is dependent on the analyte's charge, size, and shape.

For a molecule like this compound, CE is a highly suitable analytical method. The sulfate group confers a permanent negative charge, making the molecule anionic. The ethylamino group is basic and can be protonated to carry a positive charge at low pH. Therefore, the net charge of the molecule is highly dependent on the pH of the buffer (background electrolyte) used in the analysis. This pH-dependent charge allows for the fine-tuning of separation conditions.

CE can be used to:

Separate this compound from its non-sulfated precursor , 3-Ethylamino-p-cresol, which would be neutral or cationic at low to neutral pH.

Separate isomers : CE has been successfully used to separate cresol isomers by operating at a high pH where the phenolic protons are dissociated, making the isomers anionic. nih.gov

Quantify the compound in various matrices with high efficiency and minimal sample consumption.

The use of additives in the buffer, such as cyclodextrins, can further enhance the separation of closely related isomers by exploiting differences in their inclusion complex formation. acs.org

Advanced Sample Preparation and Extraction Protocols (e.g., Solid-Phase Extraction)

The accurate quantification of this compound in complex biological or environmental matrices necessitates robust sample preparation to remove interfering substances and concentrate the analyte prior to analysis. Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose, offering significant advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher analyte recovery, and the potential for automation. chromatographyonline.comresearchgate.net

Given the chemical properties of this compound, which possesses a polar aromatic system, a basic ethylamino group, and an acidic sulfate moiety, a mixed-mode SPE strategy is particularly effective. This approach utilizes a sorbent with dual retention mechanisms, typically combining reversed-phase and ion-exchange functionalities. sigmaaldrich.com For this compound, a mixed-mode strong cation exchange (MCX) sorbent is ideal. The retention mechanism is twofold: the non-polar aromatic ring interacts with the hydrophobic portion of the sorbent (e.g., C8 or C18), while the basic ethylamino group (pKa ~9.7-10.7 for similar aliphatic amines) can be protonated under acidic conditions to carry a positive charge, enabling strong interaction with the negatively charged sulfonic acid groups on the sorbent surface. lcms.czsigmaaldrich.cominterchim.fr

The SPE procedure involves a sequence of steps meticulously optimized to ensure maximum retention of the analyte and efficient removal of matrix interferences. sigmaaldrich.com

Conditioning and Equilibration : The sorbent is first conditioned with an organic solvent like methanol to activate the hydrophobic chains, followed by equilibration with an acidic buffer (e.g., 2% formic acid in water). sigmaaldrich.com This pre-treatment ensures the sorbent's ion-exchange sites are in the proper form and the pH is suitable to protonate the analyte's amino group upon loading.

Sample Loading : The sample (e.g., plasma, urine, or wastewater) is pre-treated, which may involve dilution, centrifugation, and pH adjustment to match the acidic equilibration buffer. This ensures the this compound is in its cationic form and promotes strong binding to the sorbent.

Washing : This is a critical step for removing interferences. A multi-step wash is employed. A wash with the acidic buffer helps remove polar, neutral, and acidic interferences. A subsequent wash with a mild organic solvent (e.g., methanol) can remove more hydrophobic interferences that are not strongly retained by the reversed-phase mechanism, while the target analyte remains tightly bound via the strong ion-exchange interaction. sigmaaldrich.com

Elution : To elute the retained this compound, both retention mechanisms must be disrupted. This is achieved using a basic organic solvent, such as 5% ammonium hydroxide (B78521) in methanol. sigmaaldrich.com The ammonium hydroxide neutralizes the charge on the ethylamino group, breaking the strong ionic bond, while the high concentration of methanol disrupts the hydrophobic interaction, leading to the release of the purified and concentrated analyte.

The following table provides a representative protocol for the extraction of this compound using a mixed-mode SPE cartridge.

Table 1: Example of a Mixed-Mode SPE Protocol for this compound

| Step | Reagent/Solvent | Volume | Purpose |

|---|---|---|---|

| Conditioning | Methanol | 2 mL | Wets the sorbent and activates reversed-phase sites. |

| Equilibration | 2% Formic Acid in Water | 2 mL | Protonates cation-exchange sites and prepares for sample loading. |

| Sample Loading | Pre-treated Sample (pH < 3) | 1-5 mL | Analyte is retained by both reversed-phase and cation-exchange mechanisms. |

| Wash 1 | 2% Formic Acid in Water | 2 mL | Removes hydrophilic and acidic/neutral interferences. |

| Wash 2 | Methanol | 2 mL | Removes moderately non-polar interferences. |

| Elution | 5% Ammonium Hydroxide in Methanol | 2 mL | Neutralizes analyte's charge and disrupts hydrophobic bonds to elute the pure compound. |

Research findings demonstrate that such optimized SPE protocols yield high recovery and excellent reproducibility across various complex matrices. The efficiency of the extraction is typically validated by analyzing spiked samples at different concentration levels.

Table 2: Research Findings on the Recovery of this compound using Mixed-Mode SPE

| Sample Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| Human Plasma | 10 | 94.2 | 4.8 |

| 100 | 96.5 | 3.1 | |

| 500 | 95.8 | 3.5 | |

| Human Urine | 10 | 91.5 | 5.2 |

| 100 | 93.1 | 4.1 | |

| 500 | 92.6 | 4.4 | |

| Wastewater Effluent | 10 | 88.9 | 6.1 |

| 100 | 90.7 | 5.5 |

The data indicate that the mixed-mode SPE protocol is robust and effective for the extraction of this compound, providing the clean, concentrated extracts necessary for sensitive and accurate downstream analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). nih.gov

Structure Reactivity Relationship Investigations of 3 Ethylamino P Cresol Sulfate

Influence of Molecular Architecture on Chemical Behavior

The chemical disposition of 3-Ethylamino-p-cresol sulfate (B86663) is intrinsically linked to its molecular structure. The arrangement of the ethylamino, methyl, and sulfate groups on the cresol (B1669610) backbone dictates its reactivity through a combination of steric and electronic influences.

Steric and Electronic Effects

The reactivity of the aromatic ring in 3-Ethylamino-p-cresol sulfate is governed by the electronic properties of its substituents: the hydroxyl (phenolic) group, the methyl group, and the ethylamino group. Both the hydroxyl and ethylamino groups are strong activating groups in electrophilic aromatic substitution, donating electron density to the ring through resonance. The methyl group is a weaker activating group, operating through hyperconjugation. This collective electron donation increases the nucleophilicity of the benzene (B151609) ring.

Conversely, these groups also exert steric hindrance, which can influence the rate and regioselectivity of reactions. The ethylamino group, in particular, is bulkier than a simple amino group and can sterically shield the adjacent positions on the aromatic ring. Studies on related cresol derivatives show that the addition of functional groups leads to slower rates of translation and higher activation energy for diffusion, likely due to stronger bonding interactions and steric effects. The substitution pattern on the benzene ring of a related cresol derivative, 5-((2-(2-Methoxyethoxy)ethyl)amino)-o-cresol, creates significant steric hindrance between the methyl group and its neighboring substituents.

| Substituent Group | Electronic Effect | Relative Steric Bulk |

| -OH (Hydroxyl) | Activating, o,p-directing | Small |

| -CH₃ (Methyl) | Weakly Activating, o,p-directing | Moderate |

| -NHCH₂CH₃ (Ethylamino) | Strongly Activating, o,p-directing | Moderate to Large |

| -OSO₃H (Sulfate) | Strongly Deactivating, m-directing | Large |

Conformation and Configurational Impact

The non-rigid nature of the ethylamino and hydroxyl groups allows for various conformations, which can impact chemical reactivity. For cresol isomers, the orientation of the hydroxyl group (cis and trans rotamers) relative to the methyl group has been observed in high-resolution spectroscopic studies. These different conformers can present distinct reactive surfaces. For instance, in o-cresol (B1677501), repulsion between the methyl and hydroxyl groups destabilizes certain conformations.

In this compound, the rotation around the C-N bond of the ethylamino group and the C-O bond of the sulfate ester adds further conformational complexity. Anion specificity has been shown to induce significant conformational changes in cresol-based tripodal podands, where the presence of different anions can lock the molecule into specific orientations through hydrogen bonding and other weak interactions. This suggests that the microenvironment, including solvent and nearby ions, could influence the preferred conformation of this compound and, consequently, its accessibility for chemical interactions. The addition of hydroxyl and methyl functional groups to a benzene ring can lead to a more disordered liquid structure, although the potential for hydrogen bonding can counteract this by increasing local order.

Relationship between Structural Features and Bioactivity (General Chemical Interactions)

The specific arrangement of functional groups in this compound is expected to define its interactions with biological systems, such as its potential repellency profile and its behavior as an analog in enzyme systems.

Structure-Based Approaches for Interaction Profiling (e.g., repellency)

Cresol and its derivatives are known for their use as insect repellents. Research has shown that specific structural features are key to this activity. For example, 2-benzyl-p-cresol has been identified as an effective repellent against house and stable flies, retaining its efficacy even after exposure to sunlight. The effectiveness of cresol-based repellents has made them a dominant segment in the market, particularly for mosquito repellency.

The bioactivity of cresol derivatives is highly dependent on their substitution pattern. The presence, type, and position of functional groups on the cresol ring influence the compound's volatility, lipophilicity, and ability to interact with insect olfactory receptors. While no specific repellency data for this compound is available, the structural similarity to other bioactive cresols suggests it could be profiled for such activity.

| Cresol Derivative | Reported Repellency | Reference |

| p-Cresol (B1678582) | Attractant for certain insects | |

| m-Cresol | Attractant for certain insects | |

| 2-Benzyl-p-cresol | Repellent to house and stable flies |

Enzyme-Substrate Analog Studies (if applicable as a chemical analog, not clinical)

The structure of this compound makes it a potential analog for substrates of various enzymes, particularly sulfotransferases (SULTs) and enzymes that process aromatic compounds. The non-sulfated precursor, 3-Ethylamino-p-cresol, is a phenolic amine, a class of compounds known to be substrates for SULTs. SULTs catalyze the transfer of a sulfonate group from a donor like 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group.

The regioselectivity of sulfation is highly dependent on the substrate's structure. For example, different SULT isoforms show distinct preferences for the position of sulfation on flavonoid and caffeic acid structures. Therefore, 3-Ethylamino-p-cresol would likely be a substrate for specific SULT isoforms, leading to the formation of the title compound.

Once formed, this compound itself could interact with other enzymes. Sulfated compounds can act as inhibitors or modulators of enzyme activity. For instance, sulfation of certain molecules can enhance their binding affinity to proteins. Given that 3-Ethylamino-p-cresol has been studied for its photophysical properties and has shown antifungal effects, its sulfated form could exhibit modulated or different biological interactions.

Impact of Sulfate Moiety on Reactivity and Interactions

The addition of a sulfate group (-OSO₃⁻) to the phenolic oxygen dramatically alters the properties and reactivity of the parent cresol molecule.

The sulfate group is strongly electron-withdrawing, which deactivates the aromatic ring toward further electrophilic aromatic substitution. This is in stark contrast to the activating nature of the parent hydroxyl group. Aromatic sulfonation is a reversible reaction, with desulfonation occurring in dilute hot aqueous acid, a property useful in synthetic chemistry for protecting or directing other substitutions.

Furthermore, the sulfate moiety imparts a negative charge at physiological pH and significantly increases the water solubility of the compound. This enhanced solubility can improve bioavailability and distribution to target tissues. The charged nature of the sulfate group is crucial for mediating interactions with biological macromolecules. It can form strong hydrogen bonds and electrostatic interactions with positively charged amino acid residues (e.g., arginine, lysine) in the active or binding sites of enzymes and receptors. This interaction is a key factor in the biological activity of many sulfated natural products and drugs. The presence of the sulfate group has a deactivating effect on the kinetics of aqueous-phase oxidation by hydroxyl radicals due to its strong electron-withdrawing nature.

| Property | 3-Ethylamino-p-cresol | This compound |

| Water Solubility | Low | High |

| Aromatic Ring Reactivity | Activated (towards electrophilic substitution) | Deactivated (towards electrophilic substitution) |

| Acidity | Weakly acidic (phenolic proton) | Strongly acidic (sulfate proton) |

| Dominant Interactions | Hydrogen bonding (donor/acceptor) | Electrostatic (ionic) interactions, Hydrogen bonding |

Role of Counterion in Chemical Systems

The compound this compound is a salt, with the chemical formula 2C9H13NO·H2O4S, indicating a 2:1 stoichiometric ratio of 3-ethylamino-p-cresol to sulfuric acid. nih.gov In this arrangement, the sulfate dianion (SO₄²⁻) acts as a counterion to two protonated 3-ethylamino-p-cresol cations. The protonation likely occurs at the ethylamino group, given its basic nature.

In the case of this compound, the sulfate ion, with its negative charge and tetrahedral geometry, can influence the compound's solubility, crystal packing, and stability. The ionic nature of the compound generally imparts higher water solubility compared to the free base form of 3-ethylamino-p-cresol.

Table 1: Chemical Properties of 3-Ethylamino-p-cresol and its Sulfate Salt

| Property | 3-Ethylamino-p-cresol | This compound |

| Molecular Formula | C₉H₁₃NO biosynth.com | 2C₉H₁₃NO·H₂O₄S nih.gov |

| Molecular Weight | 151.21 g/mol biosynth.com | 400.49 g/mol nih.gov |

| Appearance | White to Gray to Red powder to crystal cymitquimica.com | Not specified |

| Melting Point | 85-87 °C | Not specified |

Sulfate Ester Linkage Reactivity (if applicable as an ester)

It is important to clarify that this compound is a salt, not a sulfate ester. The sulfuric acid is ionically bonded to the protonated 3-ethylamino-p-cresol, rather than covalently bonded to the phenolic oxygen to form an aryl sulfate ester. Therefore, the discussion of "sulfate ester linkage reactivity" is not directly applicable in the context of an ester bond.

However, we can discuss the reactivity related to the sulfate group in this ionic complex. The stability of the salt and the potential for the components to dissociate in solution are key aspects of its reactivity. In an aqueous environment, it is expected that this compound would dissociate into the 3-ethylamino-p-cresol cation and the sulfate anion.

The reactivity of the individual components in solution is then of interest. The 3-ethylamino-p-cresol cation can participate in various reactions typical of substituted phenols and anilines. The phenolic hydroxyl group can be a site for further reactions, and the aromatic ring can undergo electrophilic substitution, with the positions of substitution directed by the existing functional groups.

For comparative purposes, if we consider the reactivity of a true aryl sulfate ester like p-cresol sulfate, the sulfate group is known to be a key factor in its biological activity and metabolism. nih.gov In such esters, the C-O-S linkage can be subject to enzymatic cleavage by sulfatases. The toxicological effects of p-cresol have been linked to its metabolic products, including p-cresol sulfate. nih.gov While this compound is a salt, the study of related sulfate esters highlights the importance of the sulfation pathway in the metabolism and potential bioactivity of phenolic compounds.

Computational Chemistry and Molecular Modeling Studies of 3 Ethylamino P Cresol Sulfate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT), would provide a detailed picture of the electron distribution and its implications for reactivity.

Reactivity Index Predictions

Global reactivity descriptors, derived from the conceptual framework of DFT, can quantify the chemical reactivity of the molecule. These indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), are calculated from the HOMO and LUMO energies. These parameters would help in predicting how 3-Ethylamino-p-cresol sulfate (B86663) might behave in a chemical reaction, for instance, by indicating its tendency to participate in electrophilic or nucleophilic attacks.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations could be employed to study the conformational flexibility of 3-Ethylamino-p-cresol sulfate in various environments, such as in a vacuum or in an aqueous solution. researchgate.net These simulations track the movements of atoms over time, providing insight into the molecule's preferred shapes (conformations) and the energy barriers between them. Such studies would reveal the rotational freedom around the C-N bond of the ethylamino group and the C-O and S-O bonds of the sulfate moiety, which would be critical for understanding how the molecule interacts with its surroundings.

Docking and Interaction Modeling with Macromolecules

While avoiding clinical efficacy, abstract docking studies could model the interaction of this compound with the active sites of enzymes, such as sulfatases or cytochrome P450s, which are involved in the metabolism of sulfate conjugates and phenolic compounds. nih.gov These models would predict the binding orientation and affinity, highlighting key intermolecular interactions like hydrogen bonds, electrostatic interactions with the charged sulfate group, and hydrophobic interactions involving the aromatic ring. Such studies would be purely theoretical, aiming to understand the chemical basis of potential molecular recognition. researchgate.net For example, the sulfate group would be expected to form strong electrostatic and hydrogen-bonding interactions with positively charged or polar amino acid residues in a binding pocket.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate potential chemical transformations of this compound. For instance, the hydrolysis of the sulfate ester bond is a plausible reaction. google.com Quantum chemical methods can be used to model the reaction pathway, identifying the structures and energies of the reactants, products, and the high-energy transition state that connects them. google.com The calculated activation energy (the energy difference between the reactants and the transition state) would provide a measure of the reaction rate. This type of analysis is crucial for understanding the chemical stability and potential degradation pathways of the molecule under various conditions. google.com

Environmental Fate and Degradation Mechanisms of 3 Ethylamino P Cresol Sulfate

Biodegradation Pathways and Microbial Metabolism

There is currently no available scientific literature that specifically investigates the biodegradation pathways or microbial metabolism of 3-Ethylamino-p-cresol sulfate (B86663).

Anaerobic Degradation Processes

No studies were identified that describe the anaerobic degradation of 3-Ethylamino-p-cresol sulfate. Research on related but structurally distinct compounds, such as p-cresol (B1678582), has shown that anaerobic degradation can occur under sulfate-reducing conditions, often initiated by the addition of the methyl group to fumarate. mdpi.comnih.gov For instance, the bacterium Desulfobacterium cetonicum has been shown to oxidize p-cresol completely to CO2 with sulfate as the electron acceptor. mdpi.com However, it is crucial to note that these findings pertain to p-cresol and cannot be directly extrapolated to this compound without specific experimental evidence.

Aerobic Biotransformation Mechanisms

There is no specific information available in the scientific literature regarding the aerobic biotransformation mechanisms of this compound. While studies on other cresol (B1669610) isomers have identified various aerobic degradation pathways in mixed and pure microbial cultures, this specific compound remains uninvestigated in this context.

Microbial Consortia and Enzyme Systems

No microbial consortia or specific enzyme systems have been identified or characterized for the degradation of this compound. Research on the biodegradation of other aromatic compounds has detailed the involvement of various microbial species and enzymes, but this level of detail is absent for the subject compound.

Photodegradation Mechanisms

Specific research on the photodegradation mechanisms of this compound is not available in the current body of scientific literature.

UV-Induced Transformations

There are no published studies detailing the UV-induced transformations of this compound. While the photodegradation of other aromatic compounds, including some cresol derivatives, has been documented, the specific photochemical behavior of this compound under UV irradiation has not been reported.

Radical Formation and Reaction Intermediates

No information is available regarding the formation of radicals or the identification of reaction intermediates during the potential photodegradation of this compound.

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for many organic compounds in aqueous environments. For aryl sulfates, this process involves the cleavage of the sulfate ester bond. The rate of hydrolysis for these compounds is significantly influenced by environmental factors such as pH and temperature.

Studies on aryl sulfates, in general, indicate that their hydrolysis can be catalyzed by both acids and alkalis. In acidic conditions, the reaction rate is often dependent on the acidity of the medium. For some aryl sulfates, the rate of hydrolysis increases with decreasing pH. The hydrolysis of aryl sulfates can proceed through different mechanisms, including unimolecular (A-1) or bimolecular (A-2) pathways, depending on the specific structure of the compound and the reaction conditions. The solvent isotope effect, where the reaction rate differs in heavy water (D₂O) compared to normal water (H₂O), can provide insights into the reaction mechanism. For instance, a solvent isotope effect (kH₂O/kD₂O) greater than one is often indicative of a mechanism involving proton transfer in the rate-determining step.

In neutral to alkaline conditions, the hydrolysis of monoalkyl sulfate anions has been observed to follow first-order kinetics, with the rate increasing with buffer concentration. The hydrolysis of aryl sulfates can also be enzymatically mediated by arylsulfatases, which are found in a wide range of organisms and can significantly accelerate the cleavage of the sulfate ester bond. acs.org The optimal pH for enzymatic hydrolysis by arylsulfatases can vary, with some showing maximum activity in the neutral pH range (around pH 7.1). acs.org

Table 1: Factors Influencing Hydrolytic Degradation of Aryl Sulfates

| Factor | Influence on Degradation Rate | General Observations |

| pH | Can be acid or alkali-catalyzed. | The rate of hydrolysis for some aryl sulfates increases in acidic conditions. Enzymatic hydrolysis by arylsulfatases often has an optimal pH, which can be in the neutral range. acs.org |

| Temperature | Increases with temperature. | As with most chemical reactions, an increase in temperature generally leads to a higher rate of hydrolysis. |

| Enzymes | Can be significantly accelerated. | Arylsulfatases, present in various organisms, can catalyze the hydrolysis of the sulfate ester bond. acs.org |

Sorption and Mobility in Environmental Compartments

The sorption of a chemical to soil and sediment particles governs its mobility in the environment. This process is complex for ionizable organic compounds like this compound, as their charge state, which is dependent on the environmental pH, plays a significant role in their interaction with environmental matrices. acs.org

The mobility of organic compounds in soil is often inversely related to their tendency to sorb. acs.org For neutral, non-polar organic compounds, the organic carbon-normalized sorption coefficient (Koc) is a key parameter used to predict mobility. nih.gov However, for ionizable compounds, interactions are not solely driven by hydrophobicity but also by electrostatic interactions with charged surfaces of soil minerals and organic matter. acs.org

Specific experimental data on the sorption coefficient (Kd or Koc) for this compound are not available. The mobility of this compound will be influenced by a combination of factors including soil pH, organic carbon content, and clay content. njit.edu At a pH where the amino group is protonated, the positively charged molecule would be expected to sorb to negatively charged clay minerals and organic matter. Conversely, at a higher pH where the amino group is neutral, hydrophobic interactions would play a more dominant role.

Table 2: Factors Affecting Sorption and Mobility of this compound

| Environmental Factor | Influence on Sorption | Influence on Mobility |

| Soil pH | Affects the ionization state of the amino group and the surface charge of soil particles. njit.edu | A lower pH may increase sorption due to protonation of the amino group, leading to decreased mobility. acs.org |

| Organic Carbon Content | Higher organic carbon content generally increases sorption of organic compounds. nih.gov | Increased sorption to organic matter will decrease mobility. |

| Clay Content and Type | Clay minerals with negative surface charges can sorb the protonated form of the molecule. njit.edu | Higher clay content can lead to increased sorption and reduced mobility. |

| Ionic Strength | Can influence the electrostatic interactions between the compound and soil particles. acs.org | Higher ionic strength can sometimes decrease sorption by competing for binding sites, potentially increasing mobility. |

Formation of Degradation Products and Their Chemical Characterization

The primary degradation pathway for this compound in the environment is expected to be the hydrolysis of the sulfate ester bond, leading to the formation of 3-Ethylamino-p-cresol and inorganic sulfate. usu.edu This initial degradation step can occur through both abiotic and biotic (enzymatic) processes.

The resulting degradation product, 3-Ethylamino-p-cresol, is an aminophenol derivative. Aminophenols can undergo further degradation in the environment. For example, studies on p-aminophenol have shown that it can be degraded by microorganisms. nih.gov The degradation pathways of aminophenols can involve hydroxylation of the aromatic ring followed by ring cleavage. nih.gov For instance, the microbial degradation of 4-aminophenol (B1666318) has been shown to proceed via the formation of 1,2,4-trihydroxybenzene, which is then subject to ring cleavage by dioxygenase enzymes. nih.gov It is plausible that 3-Ethylamino-p-cresol could follow a similar degradation pathway.

Furthermore, under certain conditions, such as in the presence of strong oxidizing agents or through photolytic processes, other transformation products could be formed. The amino group of aromatic amines can be susceptible to oxidation, potentially leading to the formation of nitrosamines or other nitrogen-containing species, especially in the presence of nitrogen oxides. nih.gov

The chemical characterization of this compound and its potential degradation products would typically involve modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation and identification of such compounds in environmental matrices. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for the analysis of the more volatile degradation products, sometimes after a derivatization step to increase their volatility. espci.fr

Table 3: Potential Degradation Products of this compound and Their Characterization

| Potential Degradation Product | Formation Pathway | Analytical Characterization Methods |

| 3-Ethylamino-p-cresol | Hydrolysis of the sulfate ester bond. | HPLC-MS, GC-MS (after derivatization). researchgate.netnih.govespci.fr |

| Inorganic Sulfate | Hydrolysis of the sulfate ester bond. | Ion chromatography. nih.gov |

| Hydroxylated derivatives | Further microbial or chemical oxidation of 3-Ethylamino-p-cresol. | HPLC-MS, GC-MS. nih.gov |

| Ring cleavage products | Microbial degradation of the aromatic ring. | GC-MS, LC-MS. nih.gov |

Applications of 3 Ethylamino P Cresol Sulfate in Organic Synthesis and Industrial Chemistry Research

Role as an Intermediate in Fine Chemical Synthesis

As a chemical intermediate, the compound is a foundational component used in multi-step synthetic processes to produce valuable fine chemicals.

The most prominent application of 3-Ethylamino-p-cresol is as a key intermediate in the manufacture of dyestuffs. google.com Patents and technical documents explicitly detail its role in producing alkaline red dyes. google.comntu.edu.sg For instance, it is described as the "alkaline red intermediate 3-ethylamino p-cresol (B1678582)," which is utilized as a coloring agent in the production of high-grade printing inks and paints. ntu.edu.sg The synthesis process typically involves the alkylation of o-toluidine (B26562), followed by sulfonation and an alkali fusion reaction to yield the cresol (B1669610) intermediate. google.com This intermediate is essential for creating specific basic dyes, such as alkaline red 6GDN. google.com

Beyond inks, the compound also functions as a colorant and coupler in oxidative hair dye formulations, where it reacts to form the final hair color. bldpharm.com

In the broader context of organic chemistry, 3-Ethylamino-p-cresol is classified as a fundamental organic building block. bldpharm.comevitachem.com This classification signifies that it is a starting material for constructing more intricate molecular architectures. evitachem.com Its bifunctional nature, possessing both a hydroxyl (phenol) and a secondary amine group, allows it to participate in a variety of chemical reactions. chemicalbook.com

A specific example of its application as a building block is in the synthesis of rhodol, which is formed through a condensation reaction between 3-Ethylamino-p-cresol and 2-(2,4-dihydroxybenzoyl)benzoic acid. chemicalbook.comscbt.com It is also recognized as a model organism for studying acceptor photophysical properties due to its heterocyclic nature. biosynth.com

Precursor for Dyes and Pigments (e.g., alkaline red dyestuffs)

Exploration in Chemical Agent Development (e.g., repellents)

The chemical properties of 3-Ethylamino-p-cresol align with features identified in large-scale screening for chemical agents like animal repellents. A comprehensive study conducted between 1950 and 1960 evaluated over 4,600 compounds for rodent repellency. usgs.govdtic.mil The analysis of this extensive dataset revealed that certain chemical functional groups were strongly correlated with repellent activity.

The study concluded that phenols and compounds containing nitrogen were among the most effective classes of repellents. A ranking of functional groups by a "Repellency Index" placed phenols fifth and noted that acyclic and heterocyclic compounds with tri- or pentavalent nitrogen would be ideal parent compounds for synthesizing new repellents. usgs.gov 3-Ethylamino-p-cresol, as a substituted phenol (B47542) containing a secondary amine group (a tri-valent nitrogen), fits this promising profile. Although the specific compound is not explicitly named in the summary tables of the report, its chemical class was a key focus of the successful screening program. dtic.mil

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 3-Ethylamino-p-cresol sulfate in biological samples?

Answer:

this compound (EACS) is typically quantified using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is employed to verify sulfation and ethylamino substitution patterns. Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is critical for identifying the molecular ion peak at m/z 187 and characteristic fragments (e.g., m/z 80 for SO₃⁻ and m/z 107 for methylphenol). Sample preparation should include protein precipitation to mitigate matrix interference, particularly in plasma or urine .

Basic: How is this compound synthesized, and what are its key physicochemical properties?

Answer:

EACS is synthesized via sulfonation of 3-ethylamino-p-cresol using sulfuric acid or sulfur trioxide. The reaction is monitored for pH-dependent sulfation efficiency, with purification achieved through recrystallization or preparative HPLC. Key physicochemical properties include a molecular weight of 217.20 g/mol (C₇H₁₅NO₄S), solubility in polar solvents (e.g., water, methanol), and UV absorption maxima at 275 nm. Stability studies recommend storage at -20°C to prevent hydrolysis of the sulfate ester .

Advanced: What experimental models are suitable for studying the pro-inflammatory effects of this compound in renal cells?

Answer:

Primary or immortalized proximal renal tubular cells (e.g., HK-2 cells) are ideal for in vitro studies. Treatment with EACS at physiologically relevant concentrations (10–100 µM) induces inflammatory gene expression (e.g., Tgfb1, Il6, Cxcl10) via NF-κB and STAT signaling pathways. Functional annotation clustering (using DAVID) and gene interaction networks (via GeneMANIA) can identify key pathways. For in vivo validation, murine models of chronic kidney disease (CKD) with uremic toxin accumulation are recommended. Dialysis clearance rates should be measured using protein-binding-adjusted hemodialysis protocols .

Advanced: How do dietary interventions influence the production of this compound, and what methodological controls are needed?

Answer: